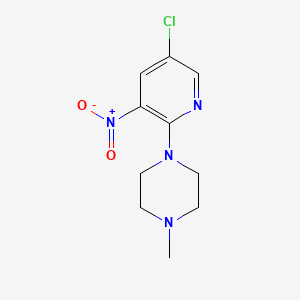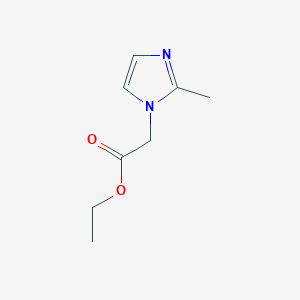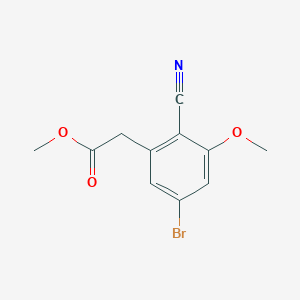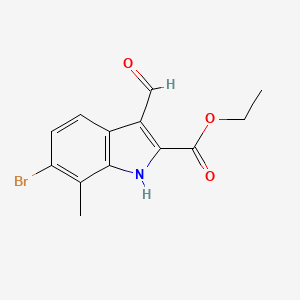
2-Methyl-4-(3-methyl-1-piperidinyl)aniline
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(3-methyl-1-piperidinyl)aniline” can be represented by the InChI code 1S/C13H20N2/c1-10-4-3-7-15 (9-10)13-6-5-12 (14)8-11 (13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .
Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.
Mechanism of Action
2-Methyl-4-(3-methyl-1-piperidinyl)aniline acts as a nucleophilic reagent in the synthesis of a variety of compounds. In the presence of an acid catalyst, it reacts with aniline to form an intermediate, which then undergoes a condensation reaction to form the desired product. The reaction is typically complete in one to two hours.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is generally regarded as safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methyl-4-(3-methyl-1-piperidinyl)aniline in laboratory experiments is its high solubility and low reactivity. It is highly soluble in water, alcohol, and other solvents, and it is not prone to side reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its low reactivity, which may require the use of an acid catalyst to promote the reaction.
Future Directions
The use of 2-Methyl-4-(3-methyl-1-piperidinyl)aniline in scientific research is expected to continue to expand in the future. It is likely to be used in the synthesis of a wider range of compounds, including enantiomers, chiral compounds, and polymeric materials. Additionally, it is likely to be used in the synthesis of peptides and other biopolymers. Furthermore, this compound is expected to be used in the development of new pharmaceuticals and agrochemicals. Finally, this compound is expected to be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2-Methyl-4-(3-methyl-1-piperidinyl)aniline has a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other chemicals. It has also been used as an intermediate in the synthesis of enantiomers and chiral compounds. This compound has also been used in the synthesis of polymeric materials, such as polyurethanes and polyamides. Additionally, this compound has been used as a reagent in the synthesis of peptides and other biopolymers.
properties
IUPAC Name |
2-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)12-5-6-13(14)11(2)8-12/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIRJNXXCYWNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B1486374.png)











